molecular formula C20H16N4O2S B2710760 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 2319786-65-5

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B2710760
CAS No.: 2319786-65-5
M. Wt: 376.43
InChI Key: YPXQRDVCJLMZBQ-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a complex heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings in its structure suggests it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiophene and pyridine substituents. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substituting agents: Halogens or nitro groups for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide apart is its unique combination of the pyrido[1,2-a]pyrimidine core with thiophene and pyridine rings. This combination may confer unique biological activities and make it a valuable scaffold for drug development.

Properties

IUPAC Name

2-methyl-4-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyrido[1,2-a]pyrimidine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-9-18(25)24-7-2-3-16(19(24)23-13)20(26)22-11-14-4-6-21-17(10-14)15-5-8-27-12-15/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXQRDVCJLMZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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